3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
Overview
Description
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16BrCl2NO . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. For detailed reaction analysis, it is recommended to refer to the material safety data sheet (MSDS) or consult with a chemical engineer or chemist .Scientific Research Applications
Synthesis and Intermediate Use in Insecticides
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride is an intermediate in the synthesis of new insecticides. For example, a study on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of a new insecticide, chlorantraniliprole, involved similar halogenated pyrrolidine compounds. This synthesis process is noted for its simple operation and high yield and purity of the product (Niu Wen-bo, 2011).
Development of Heterocyclic Compounds
Heterocyclic compounds, including those derived from halogenated pyrrolidines, are significant in the field of organic chemistry. A study demonstrated the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines, which were then transformed into piperidin-3-ones through a unique ring expansion-oxidation protocol. These transformations are crucial for developing various pharmaceuticals and organic materials (M. D’hooghe et al., 2008).
Structural and Spectroscopic Studies
Studies on structurally related compounds, such as 3-chloro-5-hydroxy-2,6-dimethylpyridine, provide insights into hydrogen bonding and other molecular interactions. This knowledge is crucial for understanding the behavior of similar compounds in various applications, including pharmaceuticals and materials science (J. Hanuza et al., 1997).
Applications in Total Synthesis of Natural Alkaloids
The compound has been used in the synthesis of natural alkaloids. For instance, the reaction of a related compound, protected 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, with various reagents, led to the synthesis of the natural alkaloid variolin B. Such research demonstrates the compound's utility in synthesizing complex molecular structures (A. Baeza et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c1-7-5-10(11(13)8(2)12(7)14)16-9-3-4-15-6-9;/h5,9,15H,3-4,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFGOHGQUATPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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